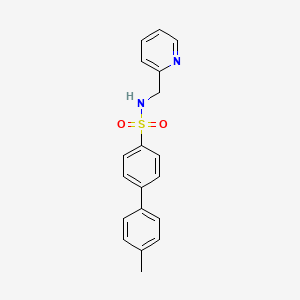
4-(4-methylphenyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-methylphenyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide, commonly known as PMSF, is a sulfonamide compound that is widely used in scientific research. It is a potent inhibitor of serine proteases, which are enzymes that play critical roles in many biological processes. PMSF is used in various applications, including protein purification, enzyme assays, and cell lysis.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 4-(4-methylphenyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with pyridin-2-ylmethanamine, followed by reaction with 4-methylphenylmagnesium bromide. The resulting intermediate is then reacted with ammonium chloride to yield the final product.
Starting Materials
4-methylbenzenesulfonyl chloride, pyridin-2-ylmethanamine, 4-methylphenylmagnesium bromide, ammonium chloride
Reaction
Step 1: Reaction of 4-methylbenzenesulfonyl chloride with pyridin-2-ylmethanamine in the presence of a base such as triethylamine or pyridine to yield the intermediate 4-(pyridin-2-ylmethyl)benzenesulfonyl chloride., Step 2: Reaction of the intermediate with 4-methylphenylmagnesium bromide in the presence of a catalyst such as copper iodide to yield the intermediate 4-(4-methylphenyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide magnesium salt., Step 3: Reaction of the intermediate with ammonium chloride in the presence of a solvent such as ethanol to yield the final product 4-(4-methylphenyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide.
Mecanismo De Acción
PMSF inhibits serine proteases by forming a covalent bond with the active site serine residue of the enzyme. This covalent bond prevents the enzyme from functioning properly, leading to inhibition of its activity. PMSF is a reversible inhibitor, meaning that the covalent bond can be broken, allowing the enzyme to regain its activity.
Efectos Bioquímicos Y Fisiológicos
PMSF has been shown to have a variety of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit platelet aggregation, and modulate the immune response. PMSF has also been shown to have anti-inflammatory effects, as it inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using PMSF in lab experiments is its potency as a serine protease inhibitor. It is also relatively easy to use and has a low toxicity profile. However, PMSF has some limitations, including its instability in aqueous solutions and its potential to react with other proteins and enzymes in the sample.
Direcciones Futuras
There are several future directions for research on PMSF. One area of interest is the development of more stable and specific serine protease inhibitors. Another area of interest is the investigation of the potential therapeutic applications of PMSF, particularly in the treatment of cancer and inflammatory diseases. Additionally, the mechanisms underlying the various biochemical and physiological effects of PMSF warrant further investigation.
Aplicaciones Científicas De Investigación
PMSF is widely used in scientific research as a serine protease inhibitor. It is commonly used in protein purification to prevent proteolytic degradation of the target protein. PMSF is also used in enzyme assays to inhibit serine proteases that may interfere with the assay. Additionally, PMSF is used in cell lysis to prevent proteolytic degradation of cellular proteins.
Propiedades
IUPAC Name |
4-(4-methylphenyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-15-5-7-16(8-6-15)17-9-11-19(12-10-17)24(22,23)21-14-18-4-2-3-13-20-18/h2-13,21H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBWHUMKZRTNDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methylphenyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

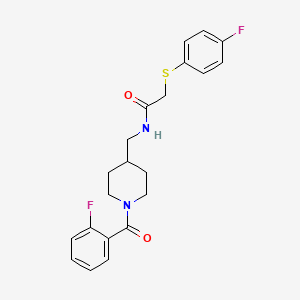
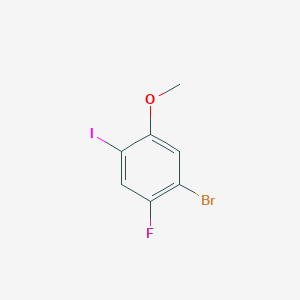
![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclohexanecarboxamide](/img/structure/B2780698.png)
![11-[(2-Methoxyethyl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2780700.png)
![4-[benzyl(methyl)amino]-N-(3-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2780701.png)
![5-Bromo-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B2780702.png)
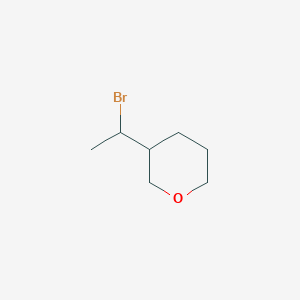
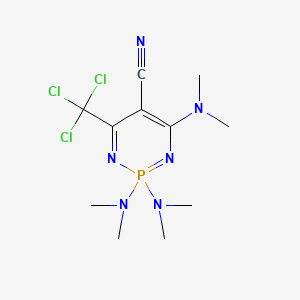
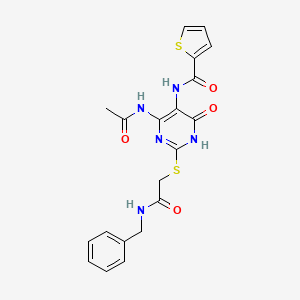
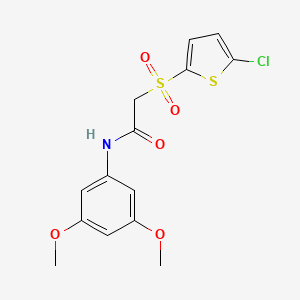
![N-[(3S)-1-Prop-2-enoylpiperidin-3-yl]methanesulfonamide](/img/structure/B2780710.png)
![2-[4-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]piperidin-1-yl]quinoline-4-carbonitrile](/img/structure/B2780712.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2780713.png)
![4-(isopropylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2780715.png)